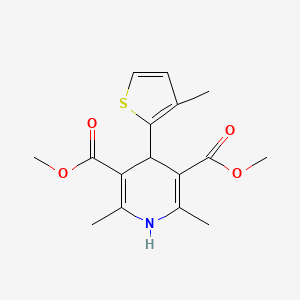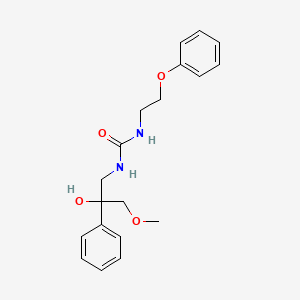
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea, also known as HPPPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPPU belongs to the class of compounds called phenylpropanoids, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Reaction Mechanisms and Synthesis
- The acid-catalyzed reaction of phenols with 1-(4,4-diethoxybutyl)urea derivatives leads to the formation of new 2-arylpyrrolidines containing 4-bromoresorcinol and hydroquinone fragments, highlighting a method for synthesizing complex heterocycles under mild conditions without the need for expensive or toxic catalysts (Gazizov et al., 2014).
Molecular Interactions
- Ureas, typically inert towards nucleophiles like alcohols, amines, and thiols, can undergo efficient substitution reactions under neutral conditions when sufficiently hindered. This discovery has implications for the development of new synthetic methodologies and the design of urea-based molecules with potential applications in various fields of chemistry (Hutchby et al., 2009).
Biological Applications
- The interaction of Schiff bases containing urea derivatives with DNA has been studied, revealing that these compounds can bind to DNA through an intercalative mode. This finding is significant for the development of new therapeutic agents and the understanding of molecular interactions critical in biological systems (Ajloo et al., 2015).
Material Science and Engineering
- Hindered ureas have been identified as masked isocyanates, facilitating the carbamoylation of nucleophiles under neutral conditions. This unique reactivity could be harnessed for the preparation of a wide range of materials, including polymers and coatings, with tailored properties (Hutchby et al., 2009).
Propriétés
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-24-15-19(23,16-8-4-2-5-9-16)14-21-18(22)20-12-13-25-17-10-6-3-7-11-17/h2-11,23H,12-15H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRFCLGJJDQRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)NCCOC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



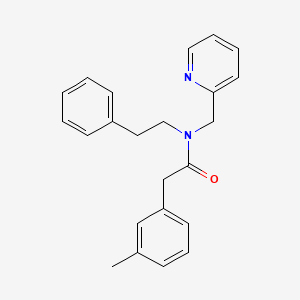
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)

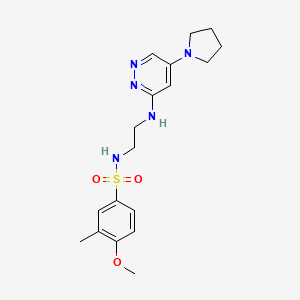
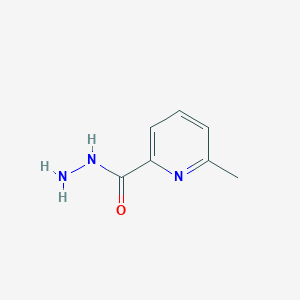

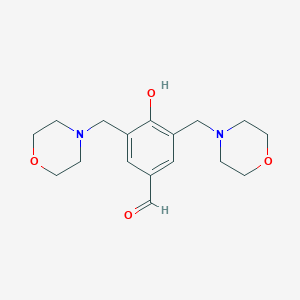
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)
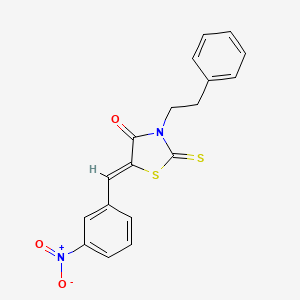
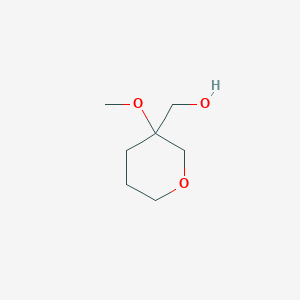
![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)
